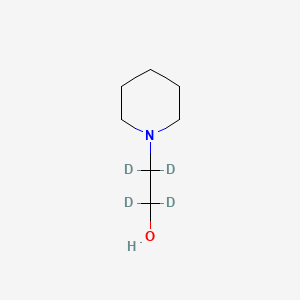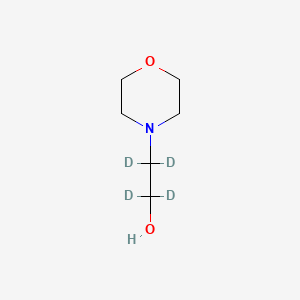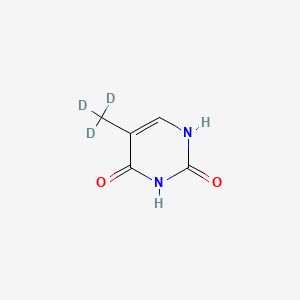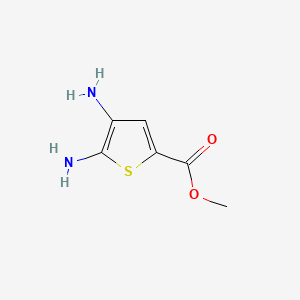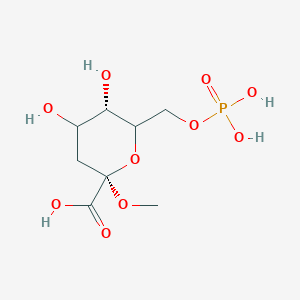
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound plays a significant role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves several steps, typically starting with the appropriate sugar precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact methods are typically proprietary and may involve advanced techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in glycan formation and degradation, as well as protein-glycan interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of biochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycans. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
3-Deoxy-D-arabino-heptulosonic acid 7-phosphate: An intermediate in the shikimate pathway, involved in the biosynthesis of aromatic amino acids.
3-Deoxy-D-arabino-heptulosonate 7-phosphate: Another intermediate in the shikimate pathway, playing a similar role in aromatic amino acid biosynthesis.
Uniqueness
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is unique due to its specific structure and role in glycobiology. Unlike other similar compounds, it is primarily used in the study of glycan synthesis and degradation, making it a valuable tool in glycobiology research .
Propriétés
Numéro CAS |
91382-81-9 |
|---|---|
Formule moléculaire |
C8H15O10P |
Poids moléculaire |
302.17 g/mol |
Nom IUPAC |
(2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4-,5-,6+,8-/m1/s1 |
Clé InChI |
CCWGGDIDQPGNLT-MNCSTQPFSA-N |
SMILES |
COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |
SMILES isomérique |
CO[C@@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)C(=O)O |
SMILES canonique |
COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |
Synonymes |
Methyl 3-Deoxy-D-arabino-2-heptulopyranosidonic Acid 7-(Dihydrogen Phosphate); |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


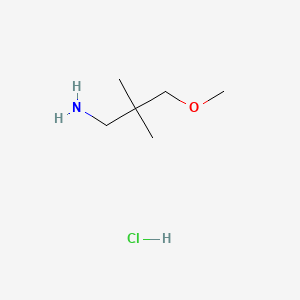
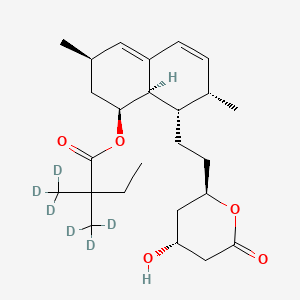
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
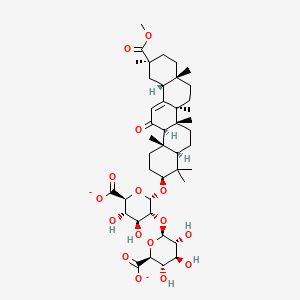
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
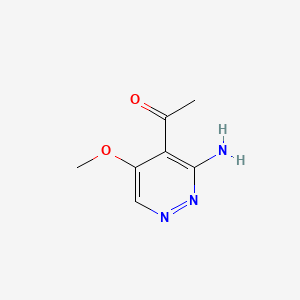
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

